4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one
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Overview
Description
4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one is a heterocyclic compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbutylamine with 4,4-dimethyl-2-oxobutanoic acid in the presence of a dehydrating agent to form the desired pyrrolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones .
Scientific Research Applications
4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use as a pharmaceutical agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar biological activities.
4-amino-5,5-dimethylpyrrolidin-2-one: Lacks the 3-methylbutyl substituent but shares similar chemical properties.
5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one: Lacks the amino group but has similar structural features.
Uniqueness
4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one is unique due to the presence of both the amino group and the 3-methylbutyl substituent, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
1895531-93-7 |
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Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)5-6-13-10(14)7-9(12)11(13,3)4/h8-9H,5-7,12H2,1-4H3 |
InChI Key |
OFBYVQAWGKVNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)CC(C1(C)C)N |
Purity |
95 |
Origin of Product |
United States |
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